molecular formula C11H14NNaO3 B13120065 Sodium3-amino-4-(4-methoxyphenyl)butanoate

Sodium3-amino-4-(4-methoxyphenyl)butanoate

Cat. No.: B13120065
M. Wt: 231.22 g/mol
InChI Key: AFGJJTGQHSREAH-UHFFFAOYSA-M
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Description

Sodium3-amino-4-(4-methoxyphenyl)butanoate is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium3-amino-4-(4-methoxyphenyl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and amino acids.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with an amino acid derivative under acidic or basic conditions to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Sodium3-amino-4-(4-methoxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Sodium3-amino-4-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium3-amino-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Sodium3-amino-4-(4-methoxyphenyl)butanoate is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H14NNaO3

Molecular Weight

231.22 g/mol

IUPAC Name

sodium;3-amino-4-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C11H15NO3.Na/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

AFGJJTGQHSREAH-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)[O-])N.[Na+]

Origin of Product

United States

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